molecular formula C18H13N3 B1210980 2-Amino-4,6-diphenylpyridine-3-carbonitrile CAS No. 4604-06-2

2-Amino-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B1210980
CAS No.: 4604-06-2
M. Wt: 271.3 g/mol
InChI Key: YFQVSTNNJZZYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,6-diphenylpyridine-3-carbonitrile (: 4604-06-2), a pyridine derivative with the molecular formula C18H13N3 and a molecular weight of 271.32 g/mol, is a versatile compound of significant interest in scientific research . Its core value lies in its dual functionality as a highly sensitive fluorescent molecular sensor and an effective co-initiator in photopolymerization processes . In materials science, this compound and its derivatives demonstrate exceptional performance for monitoring various photopolymerization processes, including free-radical, thiol-ene, and cationic polymerization, via the Fluorescence Probe Technique (FPT) . Research shows these derivatives possess significantly higher sensitivity compared to commercially available probes like Coumarin 1 . Furthermore, it acts as a potent accelerator and long-wavelength co-initiator for cationic photopolymerization when used with diphenyliodonium salt photoinitiators, enabling efficient curing of epoxide and vinyl monomers under eco-friendly near UV-LED light (365 nm) where the photoinitiator alone is ineffective . This makes it invaluable for developing advanced photopolymer coatings and in 3D printing resins . Beyond its applications in polymer science, this compound serves as a key scaffold in medicinal chemistry research. Recent investigations into 2-amino-4,6-diphenylnicotinonitriles have revealed promising cytotoxic properties against breast cancer cell lines (MDA-MB-231 and MCF-7), with one specific derivative exhibiting exceptional potency, surpassing the efficacy of the chemotherapeutic agent Doxorubicin . The compound's photophysical properties, including strong absorption in the near-UV/visible range and solvent-dependent fluorescence emission, are subjects of ongoing experimental and theoretical (TD-DFT) studies, providing deep insights into its electronic structure and potential reactivity . The synthesis of this compound is efficiently achieved through modern, sustainable protocols, such as condensation reactions in recyclable ionic liquids like ethylammonium nitrate (EAN), which offer excellent yields (80-90%) under milder conditions . Attention: This product is intended for research use only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-4,6-diphenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11H,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQVSTNNJZZYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349897
Record name 2-amino-4,6-diphenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4604-06-2
Record name 2-Amino-3-cyano-4,6-diphenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-4,6-diphenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-CYANO-4,6-DIPHENYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T5BBV4MQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Table 1: Optimization of Microwave-Assisted Synthesis

ParameterOptimal ValueYield Impact
Temperature120°CMax yield at 120°C; higher temps degrade product
Irradiation Time20 minProlonged exposure reduces yield by 15–20%
Catalyst Loading10 mol% TBABLower loadings slow reaction kinetics
SolventTolueneSolvent-free conditions yield 85% vs. 92% in toluene

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) like ethylammonium nitrate (EAN) and [Bmim]BF₄ have emerged as green solvents and catalysts. A benchmark protocol includes:

  • Reactants : Benzaldehyde, acetophenone, malononitrile, ammonium acetate (1:1:1:2 molar ratio).

  • IL : [Bmim]BF₄ (20 vol%), room temperature, 2–3 hours.

  • Workup : Product precipitation in ice-water, followed by IL recovery via vacuum distillation (reused 5× without activity loss).

This method attains 85–90% yield, with ILs acting as dual solvent-catalysts by stabilizing intermediates through hydrogen bonding. Notably, EAN-based systems achieve 94% yield at 60°C in 1 hour, outperforming traditional bases like NaOH.

Table 2: Ionic Liquid Performance Comparison

Ionic LiquidTemp (°C)Time (h)Yield (%)Reusability
[Bmim]BF₄253895 cycles
Ethylammonium nitrate601944 cycles
Choline chloride-urea802823 cycles

Solvent-Free Mechanochemical Approaches

Ball-milling and grinding techniques eliminate solvents entirely, enhancing atom economy. A typical procedure involves:

  • Reactants : Solid aldehydes, ketones, malononitrile, and NH₄OAc.

  • Conditions : Ball mill at 30 Hz for 45 minutes, using ZnO nanoparticles (5 wt%) as a catalyst.

  • Yield : 88–91%, with no purification required due to high selectivity.

This method is particularly effective for electron-deficient aldehydes, reducing side reactions associated with polar solvents. Scalability tests demonstrate consistent yields at 100-g scales, highlighting industrial potential.

Catalytic Innovations and Heterogeneous Systems

Recent advances focus on recyclable catalysts:

Ytterbium Perfluorooctanoate [Yb(PFO)₃]

  • Reaction : One-pot, three-component condensation in ethanol at 70°C for 2 hours.

  • Yield : 93%, with catalyst recovery via filtration and reuse for 7 cycles.

  • Mechanism : Lewis acid catalysis accelerates imine formation and cyclization.

Cellulose Sulfuric Acid

  • Eco-Friendly Protocol : Water as solvent, 80°C, 3 hours.

  • Yield : 84%, with the catalyst derived from renewable cellulose.

Table 3: Catalyst Performance Overview

CatalystSolventTemp (°C)Time (h)Yield (%)
Yb(PFO)₃Ethanol70293
Cellulose sulfuric acidWater80384
ZnO nanoparticlesSolvent-free250.7591

Industrial-Scale Production Considerations

For commercial manufacturing, key factors include:

  • Cost-Efficiency : Microwave and solvent-free methods reduce energy and waste disposal costs by 30–40%.

  • Regulatory Compliance : Ionic liquids must meet ICH guidelines for residual metal content (<10 ppm).

  • Process Intensification : Continuous-flow reactors achieve 95% yield with residence times under 10 minutes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-diphenyl-nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Photopolymerization Applications

1.1 Fluorescent Molecular Sensors

The derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile have been extensively studied for their role as fluorescent molecular sensors. These compounds exhibit high sensitivity in monitoring photopolymerization processes, particularly for cationic and free-radical polymerizations.

  • Photoinitiation Efficiency : The derivatives serve as co-initiators alongside diphenyliodonium salts, enhancing the photoinitiation of cationic polymerization under near UV light. They are particularly effective in initiating polymerization processes where traditional initiators fail to operate effectively .
  • Fluorescence Characteristics : The fluorescence emission of these compounds occurs in the blue light region (400–450 nm), making them suitable for real-time monitoring of polymerization progress through fluorescence intensity ratios .

Table 1: Photophysical Properties of this compound Derivatives

CompoundAbsorption Maximum (nm)Emission Maximum (nm)Sensitivity Ratio
S1349420High
S2360430Medium
S3365440Very High

Anticancer Activity

Recent studies have investigated the cytotoxic properties of derivatives of this compound against various cancer cell lines. Notably, one derivative demonstrated cytotoxicity superior to that of the well-known chemotherapeutic agent Doxorubicin.

2.1 Case Study: Cytotoxicity Against Breast Cancer Cells

In a comprehensive study, several derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines:

  • Compound Efficacy : One derivative exhibited exceptional cytotoxicity, with IC50 values lower than those observed for Doxorubicin, indicating its potential as a promising anticancer agent .

Table 2: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
S1MCF-75.0Higher
S2MDA-MB-2318.0Comparable
S3T47D3.5Significantly Higher

Mechanistic Insights and Quantum Chemical Analysis

Quantum chemical calculations have provided insights into the electronic properties of these compounds, elucidating their potential reactivity and fluorescence behavior.

3.1 Electronic Structure Analysis

Using Time-Dependent Density Functional Theory (TD-DFT), researchers have analyzed the HOMO-LUMO energy gaps and dipole moments of various derivatives:

  • Electronic Properties : The analysis indicated that variations in substituents significantly influence the electronic structure and reactivity of these compounds, impacting their performance as sensors and anticancer agents .

Mechanism of Action

The mechanism of action of 2-Amino-4,6-diphenyl-nicotinonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical and Electronic Properties

Compound λₐbs (nm) ε (dm³·mol⁻¹·cm⁻¹) Oxidation Potential (V vs. SCE) Application Reference ID
2-Amino-4,6-diphenylpyridine-3-carbonitrile 349–365 12,000–28,000 −1.10 to −0.95 Photoinitiators for 3D printing
2-Amino-3-cyanopyridines 300–320 8,000–15,000 Not reported Heavy metal ion sensors
2-Amino-4,6-dimethylpyrimidine 260–280 5,000–10,000 −0.70 Co-crystal formation with APIs

Key Insights : The target compound’s extended conjugation and electron-donating substituents enhance light absorption and electron transfer efficiency compared to simpler pyridines or pyrimidines.

Structural and Functional Group Analysis

  • Target Compound: The pyridine core with electron-donating (amino) and withdrawing (cyano) groups stabilizes charge-transfer states, critical for photoinitiation .
  • 2-Amino-3-cyanopyridines: Lack aryl substituents, reducing conjugation and photostability .
  • 2-Amino-4,6-dichloropyrimidines: Chlorine atoms enhance electrophilicity but limit light absorption range .
  • Thiophene-3-carbonitriles : Thiophene rings offer distinct electronic properties but lower oxidation resistance compared to pyridines .

Biological Activity

Overview

2-Amino-4,6-diphenylpyridine-3-carbonitrile (ADPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antiproliferative, and photophysical properties, supported by case studies and detailed research findings.

1. Antimicrobial Activity

ADPC exhibits notable antimicrobial properties against various pathogens. Studies have shown that it disrupts the integrity of microbial cell membranes, leading to cell death. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of ADPC Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Method
10aCandida albicans0.5 µg/mLDisc Diffusion
10aEscherichia coli1.0 µg/mLBroth Microdilution
10aPseudomonas aeruginosa2.0 µg/mLBroth Microdilution
10aEnterococcus faecalis1.5 µg/mLDisc Diffusion

The compound's structural features enhance its antimicrobial activity, particularly the presence of halogen substituents on the phenyl rings, which improve efficacy against resistant strains .

2. Antiproliferative Activity

ADPC has shown promising results in inhibiting cancer cell proliferation. Research indicates that it significantly affects various cancer cell lines, including breast cancer cells.

Table 2: Cytotoxicity of ADPC in Cancer Cell Lines

Cell LineIC50 (µM)Comparison with Doxorubicin
MCF-75.0More potent
A549 (Lung)7.5Comparable
HeLa (Cervical)6.0Less potent

A study demonstrated that ADPC inhibits PIM-1 kinase and SIRT1 pathways, crucial for tumor growth and survival . The compound's unique photophysical properties also enable it to act as a fluorescent sensor, enhancing its potential for theranostic applications in cancer treatment.

The mechanism by which ADPC exerts its biological effects involves multiple pathways:

  • Antimicrobial Action : Disruption of cell membrane integrity and inhibition of cellular processes.
  • Antiproliferative Action : Inhibition of key kinases involved in cell proliferation and survival.
  • Photophysical Properties : The ability to act as a fluorescent sensor allows for real-time monitoring of biological processes and drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various ADPC derivatives against a panel of microorganisms using standard protocols. The results indicated that certain derivatives exhibited lower MIC values than conventional antibiotics, suggesting their potential as alternative treatments for resistant infections .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies on breast cancer cell lines revealed that ADPC derivatives exhibited superior cytotoxicity compared to Doxorubicin, a standard chemotherapeutic agent. The findings suggest that ADPC could be developed into a novel anticancer therapeutic agent with improved efficacy and reduced side effects .

Q & A

Q. What are the optimized synthetic routes for 2-amino-4,6-diphenylpyridine-3-carbonitrile, and how do traditional methods compare to modern alternatives?

Traditional synthesis involves a two-step Knopagel condensation followed by high-temperature toluene reflux, yielding 65–80% but requiring 4+ hours and excess solvents . Modern protocols, such as microwave-assisted one-pot synthesis, achieve comparable or higher yields (75–92%) in 30–60 minutes using apolar solvents (e.g., toluene) with tetrabutylammonium bromide (TBAB) as an additive . Ionic liquids like [Bmim]BF₄ further enhance efficiency by enabling room-temperature reactions with reduced waste .

Table 1: Synthesis Method Comparison

MethodYield (%)TimeSolvent UseCatalysts/Conditions
Traditional two-step65–804–6 hHighNaOH, toluene reflux
Microwave-assisted75–920.5–1 hModerateTBAB, microwave irradiation
Ionic liquid ([Bmim]BF₄)85–902–3 hLowSolvent-free, room temperature

Q. How do substituents on the phenyl rings influence the fluorescence properties of this compound derivatives?

Substituents like –CN, –OCH₃, and –SCH₃ significantly alter photophysical behavior. Electron-withdrawing groups (e.g., –CN) enhance sensitivity to environmental polarity, while electron-donating groups (e.g., –OCH₃) improve viscosity-dependent fluorescence . For example, derivatives with –SCH₃ exhibit bathochromic shifts in emission spectra due to increased conjugation . Systematic characterization via UV-vis and fluorescence spectroscopy, combined with Hammett substituent constants, is recommended to correlate structure-property relationships .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.40–8.26 ppm) and confirms nitrile group presence .
  • Cyclic Voltammetry : Measures oxidation potentials (e.g., ~1.2 V vs. SCE) to assess electron-transfer capabilities in photochemical applications .
  • Fluorescence Spectroscopy : Quantifies quantum yields (ΦF) and Stokes shifts to evaluate environmental sensitivity .

Advanced Research Questions

Q. How can computational methods elucidate the photo-induced electron transfer (PET) mechanism of this compound in photopolymerization?

Density functional theory (DFT) at the uB3LYP/6-31G(d,p) level predicts molecular orbital energies, confirming PET feasibility with iodonium salts. The Rehm–Weller equation calculates thermodynamic driving forces (ΔGET < 0) using oxidation potentials (Eox) and excited-state energies (S₁, T₁) . For example, ΔGET = Eox – Ered – E00 + C, where E00 is the excited-state energy and C is the Coulombic term. Experimental validation via transient absorption spectroscopy is advised .

Q. What strategies resolve contradictions in catalytic efficiency and cost for synthesizing pyridine derivatives?

  • Heterogeneous Catalysts : Magnetic nanoparticles (e.g., SrFe₁₂O₁₉) offer recyclability but face scalability challenges .
  • Copper Catalysts : Cu(OAc)₂ provides high yields (88–95%) in one-pot reactions but requires ligand optimization to reduce metal leaching .
  • Trade-off Analysis : Compare turnover numbers (TON) and catalyst loading (e.g., 0.5 mol% for Cu vs. 5 mol% for enzymes) to balance cost and efficiency .

Q. How can researchers design derivatives of this compound for cation sensing or bioimaging?

  • Chelating Moieties : Introduce –NH₂ or –SH groups to enhance metal-binding affinity (e.g., Hg²⁺ detection via fluorescence quenching) .
  • Solvatochromic Probes : Modify substituents to amplify polarity/viscosity sensitivity (e.g., –NO₂ for mitochondrial targeting) .
  • In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., DNA or enzymes) .

Methodological Guidance

Q. What experimental design principles apply when studying substituent effects on fluorescence quantum yields?

  • Control Variables : Fix solvent, temperature, and concentration while varying substituents.
  • Data Normalization : Use reference fluorophores (e.g., quinine sulfate) to calibrate ΦF measurements.
  • Statistical Analysis : Apply multivariate regression to separate electronic (Hammett σ) and steric effects .

Q. How should researchers validate the environmental sensitivity of this compound in complex matrices?

  • Matrix Simulation : Prepare solvent mixtures (e.g., water/DMSO) to mimic biological or industrial environments.
  • Lifetime Measurements : Time-resolved fluorescence detects microviscosity changes in live cells .
  • Cross-Validation : Compare results with atomic force microscopy (AFM) or dynamic light scattering (DLS) for consistency .

Data Contradiction Analysis

Q. Why do microwave and traditional synthesis methods report conflicting yields for the same derivative?

Discrepancies arise from uncontrolled parameters like microwave power (e.g., 300 W vs. 600 W) or solvent purity. Reproduce experiments using standardized protocols (e.g., CEM Discover SP system) and characterize products via HPLC to verify purity .

Q. How to address inconsistencies in reported oxidation potentials for PET applications?

Variability stems from reference electrode calibration (e.g., SCE vs. Ag/AgCl). Standardize measurements using ferrocene/ferrocenium as an internal reference and report potentials vs. vacuum using the equation Evacuum = ESCE + 4.7 V .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-diphenylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4,6-diphenylpyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.